molecular formula C10H13BrClNO2 B12095473 (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride

(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride

Cat. No.: B12095473
M. Wt: 294.57 g/mol
InChI Key: SHNCMDWCTDDANM-UHFFFAOYSA-N
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Description

(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-bromo-3-methylbenzaldehyde.

    Formation of the Intermediate: The aldehyde undergoes a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form imines or reduced to form secondary amines.

    Coupling Reactions: The amino acid can participate in peptide coupling reactions to form dipeptides or larger peptides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Imines or oximes.

    Reduction: Secondary amines.

    Coupling: Dipeptides or polypeptides.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It can also serve as a probe to investigate the mechanisms of enzyme catalysis.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-3-(4-chloro-3-methylphenyl)propanoic acid hydrochloride
  • (S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid hydrochloride
  • (S)-2-amino-3-(4-iodo-3-methylphenyl)propanoic acid hydrochloride

Uniqueness

Compared to its analogs, (S)-2-amino-3-(4-bromo-3-methylphenyl)propanoic acid hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

2-amino-3-(4-bromo-3-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H

InChI Key

SHNCMDWCTDDANM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)Br.Cl

Origin of Product

United States

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